molecular formula C15H15N3O3S2 B11539991 2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B11539991
M. Wt: 349.4 g/mol
InChI Key: JKPQAIHTCCLQKA-LFIBNONCSA-N
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Description

2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a nitrobenzyl group, a thiophene ring, and an acetohydrazide moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Acetohydrazide Core: This step involves the reaction of ethyl acetate with hydrazine hydrate to form acetohydrazide.

    Introduction of the Thiophene Ring: The acetohydrazide is then reacted with thiophene-2-carbaldehyde under reflux conditions to form the corresponding hydrazone.

    Attachment of the Nitrobenzyl Group: Finally, the hydrazone is treated with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates useful in further synthetic applications.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Amino derivatives of the original compound.

    Reduction: Various reduced intermediates.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In the materials science industry, the compound’s unique electronic properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
  • 2-[(4-methylbenzyl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
  • 2-[(4-fluorobenzyl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Uniqueness

The presence of the nitro group in 2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs, which may have different substituents on the benzyl group, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C15H15N3O3S2

Molecular Weight

349.4 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C15H15N3O3S2/c1-11(14-3-2-8-23-14)16-17-15(19)10-22-9-12-4-6-13(7-5-12)18(20)21/h2-8H,9-10H2,1H3,(H,17,19)/b16-11+

InChI Key

JKPQAIHTCCLQKA-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CS2

Canonical SMILES

CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CS2

Origin of Product

United States

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